molecular formula C12H17ClO2 B103093 Fenpentadiol CAS No. 15687-18-0

Fenpentadiol

Cat. No.: B103093
CAS No.: 15687-18-0
M. Wt: 228.71 g/mol
InChI Key: SNJDSTGQYRTZJT-UHFFFAOYSA-N
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Scientific Research Applications

Fenpentadiol has been studied for its psychotropic properties and has applications in various fields:

Safety and Hazards

The safety and hazards associated with Fenpentadiol are not well-documented in the literature. As a drug, it is likely to have been subject to safety testing prior to its former use in Europe .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenpentadiol can be synthesized through the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by reduction with sodium borohydride. The reaction conditions typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of high-efficiency reactors and purification systems is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Fenpentadiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: It can be reduced further to form simpler alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: A barbiturate with sedative and anxiolytic effects.

    Diazepam: A benzodiazepine with tranquilizing properties.

    Amphetamine: A stimulant with effects on motility and exploratory behavior.

Uniqueness

Fenpentadiol is unique in its combination of stimulant, sedative, and anxiolytic effects, which are dose-dependent. Unlike other compounds, it can both potentiate barbiturate narcosis and increase motility, making it a versatile psychotropic agent .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methylpentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJDSTGQYRTZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C)(C1=CC=C(C=C1)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023047
Record name Fenpentadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-18-0
Record name Fenpentadiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpentadiol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpentadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenpentadiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENPENTADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO7300903
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Fenpentadiol?

A1: Unfortunately, the provided research papers do not delve into the specific mechanism of action of this compound. Further research is needed to understand how this compound interacts with its biological targets and exerts its effects.

Q2: What do we know about the pharmacokinetics of this compound?

A2: Research indicates that this compound undergoes absorption, distribution, metabolism, and excretion in both rats and pigs []. Studies using 14C-labeled this compound have enabled the calculation of key pharmacokinetic parameters in these species [, ]. Specifically, in rats, this compound exhibits an enterohepatic cycle, influencing its overall pharmacokinetic profile []. Additionally, in vivo studies revealed that approximately 30% of this compound binds to plasma proteins in rats, while this binding rate varies with time in pigs []. In vitro experiments demonstrated that the binding rate is concentration-dependent in both species and is influenced by pH [].

Q3: Are there any studies on the in vitro and in vivo efficacy of this compound?

A3: While the provided abstracts mention "psychotropic activity" [] and use in treating "neuropsychic syndromes" [, ], details regarding specific in vitro assays or animal models used to assess the efficacy of this compound are not included.

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